molecular formula C16H16Cl2N4O B2403617 (2,4-Dichlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1171946-36-3

(2,4-Dichlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2403617
CAS No.: 1171946-36-3
M. Wt: 351.23
InChI Key: AZZQTABOBLCGRX-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a dichlorophenyl group, a methylpyridazinyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 6-methylpyridazine under controlled conditions to form the 4-(6-methylpyridazin-3-yl)piperazine intermediate.

    Coupling with Dichlorobenzene: The intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2,4-Dichlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dichlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone
  • (2,4-Dichlorophenyl)(4-(5-methylpyridazin-3-yl)piperazin-1-yl)methanone
  • (2,4-Dichlorophenyl)(4-(6-methylpyridazin-4-yl)piperazin-1-yl)methanone

Uniqueness

(2,4-Dichlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4O/c1-11-2-5-15(20-19-11)21-6-8-22(9-7-21)16(23)13-4-3-12(17)10-14(13)18/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZQTABOBLCGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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